molecular formula C6H12O2 B6237369 rac-(2R,4R)-2-methyloxan-4-ol, cis CAS No. 1821720-33-5

rac-(2R,4R)-2-methyloxan-4-ol, cis

Cat. No. B6237369
CAS RN: 1821720-33-5
M. Wt: 116.2
InChI Key:
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Description

Rac-(2R,4R)-2-methyloxan-4-ol, cis (also known as 2-methyloxan-4-ol, cis) is a chiral alcohol that has been studied for its potential applications in the synthesis of pharmaceuticals and other molecules. It is a useful starting material for the production of a variety of compounds and has been used in the synthesis of various drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics.

Scientific Research Applications

2-methyloxan-4-ol, cis has been studied for its potential applications in the synthesis of pharmaceuticals and other molecules. It has been used in the synthesis of various drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. It has also been used as a starting material for the synthesis of chiral alcohols, which can be used in the synthesis of a variety of compounds. Additionally, it has been used in the synthesis of a variety of organic molecules, such as amino acids and carbohydrates.

Mechanism of Action

The mechanism of action of 2-methyloxan-4-ol, cis is not fully understood. However, it is believed to act as an intermediate in the formation of a variety of compounds. In particular, it is believed to act as an intermediate in the formation of chiral alcohols and other organic molecules. Additionally, it is believed to act as an intermediate in the formation of a variety of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyloxan-4-ol, cis are not fully understood. However, it is believed to act as an intermediate in the formation of a variety of compounds, including chiral alcohols, amino acids, and carbohydrates. Additionally, it is believed to act as an intermediate in the formation of a variety of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics.

Advantages and Limitations for Lab Experiments

2-methyloxan-4-ol, cis has several advantages for use in laboratory experiments. It is relatively inexpensive, and the reaction conditions for its synthesis are mild. Additionally, it is a chiral alcohol, which makes it useful for the synthesis of a variety of compounds. However, it is important to note that the reaction conditions for its synthesis must be carefully monitored, as the reaction can be easily inhibited by the presence of water or other impurities. Additionally, the reaction can produce a variety of byproducts, which can be difficult to separate from the desired product.

Future Directions

There are a variety of potential future directions for research on 2-methyloxan-4-ol, cis. These include further research on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other molecules. Additionally, further research could be conducted on its potential for use in the synthesis of chiral alcohols and other organic molecules. Additionally, further research could be conducted on the optimization of the reaction conditions for its synthesis and on the development of methods for the efficient separation of the desired product from byproducts. Finally, further research could be conducted on the potential for the use of 2-methyloxan-4-ol, cis in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics.

Synthesis Methods

2-methyloxan-4-ol, cis can be synthesized from the reaction of 1-chloro-2-methyloxan-4-ol with 2-propanol. This reaction results in the formation of the desired alcohol and 1-chloro-2-methyloxan-4-ol, trans as a byproduct. The trans isomer can be removed by fractional distillation. The reaction can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, and phosphoric acid. The reaction is typically carried out at temperatures between 30 and 60 °C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4R)-2-methyloxan-4-ol, cis involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-1,3-dioxolane", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Reduction of 2-methyl-1,3-dioxolane with NaBH4 in methanol to form rac-(2R,4R)-2-methyloxan-4-ol", "Step 2: Separation of the racemic mixture into its enantiomers using HCl and NaOH", "Step 3: Isolation of the cis enantiomer through recrystallization" ] }

CAS RN

1821720-33-5

Product Name

rac-(2R,4R)-2-methyloxan-4-ol, cis

Molecular Formula

C6H12O2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

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